molecular formula C7H11NO B8611105 (S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine

Cat. No.: B8611105
M. Wt: 125.17 g/mol
InChI Key: HNZAITVCMOWUMH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a prop-2-ynyl (propargyl) group at the 1-position of the pyrrolidine ring (Figure 1). The stereochemistry at the 3-position is specified as the S-enantiomer, which may influence its biological activity and intermolecular interactions. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and ability to participate in hydrogen bonding .

The hydroxyl and propargyl groups contribute to its polarity and reactivity, enabling participation in click chemistry or supramolecular assembly via hydrogen bonding .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3S)-1-prop-2-ynylpyrrolidin-3-ol

InChI

InChI=1S/C7H11NO/c1-2-4-8-5-3-7(9)6-8/h1,7,9H,3-6H2/t7-/m0/s1

InChI Key

HNZAITVCMOWUMH-ZETCQYMHSA-N

Isomeric SMILES

C#CCN1CC[C@@H](C1)O

Canonical SMILES

C#CCN1CCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolidine Derivatives with Propargyl Substituents

Compound A : 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-51-0)

  • Structure : A pyridine core substituted with a propargyl alcohol group and a pyrrolidine ring.
  • Key Differences: The core structure is pyridine (aromatic) vs. pyrrolidine (saturated) in the target compound.
  • Molecular Weight : 220.24 g/mol (vs. ~153 g/mol for the target compound).
  • Commercial Availability : Priced at $400–$4800 depending on quantity .
Property Target Compound Compound A
Core Structure Pyrrolidine Pyridine + Pyrrolidine
Functional Groups –OH, –C≡CH –OH, –C≡CH, –F, Pyrrolidine
Molecular Weight ~153 g/mol 220.24 g/mol
Chirality S-configuration Not specified

Comparison Insight : The aromatic pyridine in Compound A may increase π-π stacking interactions, whereas the saturated pyrrolidine in the target compound offers conformational flexibility. The fluorine atom in Compound A could improve bioavailability but introduces synthetic complexity .

Pyrrolidine Derivatives with Hydroxyl Groups

Compound B: (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone (CAS unspecified)

  • Structure: A pyrrolidinone ring (lactam) with a hydroxyl group at the 3-position and a 3-hydroxy-4-methoxybenzoyl substituent.
  • Key Differences: Lactam (2-pyrrolidinone) vs. pyrrolidine in the target compound. The benzoyl group introduces aromaticity and additional hydrogen-bonding sites.
  • Molecular Weight : Higher than the target compound due to the benzoyl group.
Property Target Compound Compound B
Core Structure Pyrrolidine Pyrrolidinone (lactam)
Substituents –OH, –C≡CH –OH, Benzoyl (with –OCH₃, –OH)
Hydrogen Bonding Single –OH donor Multiple –OH and carbonyl
Solubility Moderate (polar groups) Lower (bulky aromatic group)

Comparison Insight : The lactam in Compound B introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity. The bulky benzoyl group may reduce solubility compared to the target compound but could improve binding affinity in biological systems .

Pyridine Derivatives with Propargyl Substituents

Compound C: 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Structure: A pyridine ring with amino, cyano, and propargyl alcohol substituents.
  • Key Differences :
    • Pyridine core vs. pyrrolidine.
    • Multiple functional groups (–NH₂, –CN) increase polarity and reactivity.
Property Target Compound Compound C
Core Structure Pyrrolidine Pyridine
Functional Groups –OH, –C≡CH –NH₂, –CN, –OH, –C≡CH
Applications Chiral synthesis Likely agrochemicals

Comparison Insight: The amino and cyano groups in Compound C expand its utility in heterocyclic chemistry but may complicate stereochemical control compared to the simpler pyrrolidine scaffold of the target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl group enables hydrogen bonding, which can influence crystallization and stability. Graph set analysis (as per Etter’s formalism) predicts that its –OH group may form D (donor) motifs with acceptors like carbonyls or ethers, similar to Compound B . In contrast, Compound A’s pyridine nitrogen and fluorine could participate in weaker C–H···F or C–H···N interactions, leading to distinct crystal packing .

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